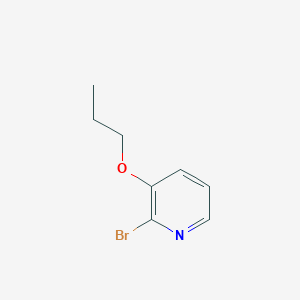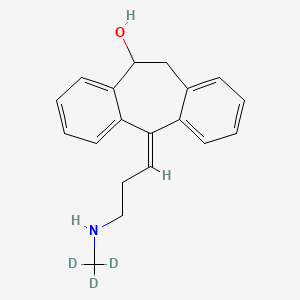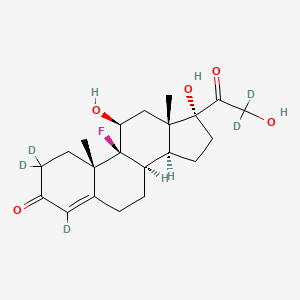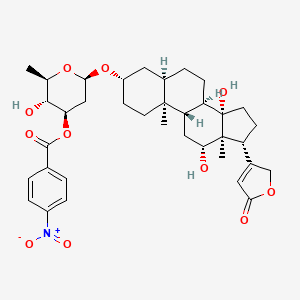
Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside is a complex organic compound with the molecular formula C36H47NO11 and a molecular weight of 669.77 g/mol. It is an intermediate in the proposed synthesis of Neodigoxin, an isomer of Digoxin, which is a cardiotonic agent. The compound appears as a pale yellow solid and is soluble in dichloromethane and tetrahydrofuran.
Preparation Methods
The synthesis of Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the esterification of digoxigenin with 4-nitrobenzoic acid under specific reaction conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of cardiotonic agents like Neodigoxin and Digoxin.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to its cardiotonic properties.
Medicine: Research focuses on its potential therapeutic applications, especially in treating heart conditions.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside involves its interaction with molecular targets in the body. As an intermediate in the synthesis of cardiotonic agents, it likely affects the sodium-potassium ATPase pump, which plays a crucial role in cardiac muscle contraction. The compound’s effects on this molecular target lead to increased intracellular calcium levels, enhancing cardiac contractility.
Comparison with Similar Compounds
Des-4-hydroxy-4-nitrobenzoate Digoxigenin Monodigitoxoside can be compared with similar compounds such as:
Digoxin: A well-known cardiotonic agent with similar molecular targets and effects.
Neodigoxin: An isomer of Digoxin with potentially different pharmacokinetic properties.
Digitoxin: Another cardiotonic agent with a similar mechanism of action but different pharmacokinetics. The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and applications compared to these similar compounds.
Properties
Molecular Formula |
C36H47NO11 |
|---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
[(2R,3R,4R,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C36H47NO11/c1-19-32(40)28(48-33(41)20-4-7-23(8-5-20)37(43)44)17-31(46-19)47-24-10-12-34(2)22(15-24)6-9-26-27(34)16-29(38)35(3)25(11-13-36(26,35)42)21-14-30(39)45-18-21/h4-5,7-8,14,19,22,24-29,31-32,38,40,42H,6,9-13,15-18H2,1-3H3/t19-,22-,24+,25-,26-,27+,28-,29-,31+,32-,34+,35+,36+/m1/s1 |
InChI Key |
QKRGIBBFBPKTBG-FYVJRYDMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC(=O)C7=CC=C(C=C7)[N+](=O)[O-])O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC(=O)C7=CC=C(C=C7)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




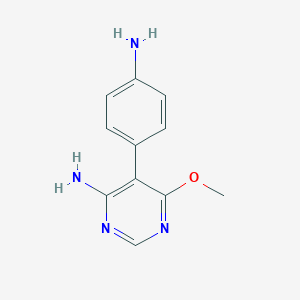
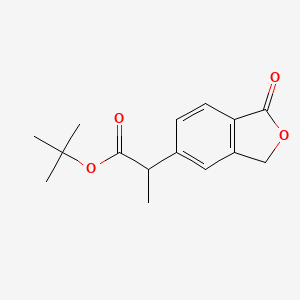
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
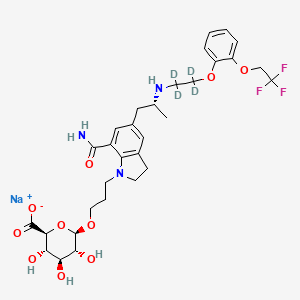
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
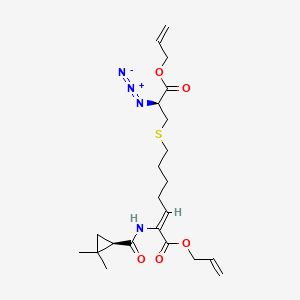
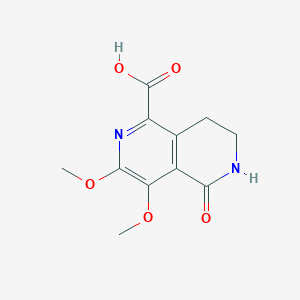

![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)
